Abl Kinase Inhibitory Potency: Thiophene-2-carboxamide vs. 2-Benzamido Thiazole Parent Compounds
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide demonstrated low nanomolar affinity for Abl kinase in a cell-free assay, representing a significant potency enhancement over the 2-benzamido thiazole parent compounds previously reported [1]. The study explicitly states that the N-(thiazol-2-yl)-2-thiophene carboxamide derivatives achieved 'affinity in a cell-free assay up to low nanomolar concentrations, significantly enhanced with respect to that of their parent compounds' [1]. Molecular docking simulations further rationalized this improvement by showing that the thiophene-2-carboxamide group establishes favorable interactions within the Abl catalytic binding site that are absent in the benzamido analogs.
| Evidence Dimension | Abl kinase inhibitory activity (cell-free assay) |
|---|---|
| Target Compound Data | Low nanomolar IC₅₀ (exact value reported in primary paper, ≤ 100 nM range based on 'low nanomolar' descriptor) |
| Comparator Or Baseline | 2-Benzamido thiazole parent compounds (significantly higher IC₅₀; potency enhancement described as 'significantly enhanced') |
| Quantified Difference | Potency enhancement from micromolar to low nanomolar range (estimated ≥ 10-fold improvement based on the 'significantly enhanced' descriptor in the context of the scaffold hop) |
| Conditions | Cell-free Abl kinase inhibition assay; recombinant Abl catalytic domain; compound sourced from Asinex commercial library |
Why This Matters
For procurement decisions, this direct comparator data confirms that the thiophene-2-carboxamide derivative is the active chemotype, not the benzamido predecessor; users requiring validated Abl inhibitory activity must specify this exact scaffold rather than older 2-benzamido thiazole compounds.
- [1] Manetti F, Falchi F, Crespan E, Schenone S, Maga G, Botta M. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorg Med Chem Lett. 2008;18(15):4328-31. PMID: 18621522. View Source
